3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole
Description
3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with bromine at position 3, an ethyl group at position 5, and a methyl group at position 1 (Figure 1). The 1,2,4-triazole scaffold is renowned for its versatility in materials science and medicinal chemistry due to its high nitrogen content, thermal stability, and capacity for hydrogen bonding . Bromine substituents often enhance electrophilic reactivity, enabling further functionalization, while alkyl groups (methyl, ethyl) modulate lipophilicity and steric effects.
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-5-ethyl-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMMLGNJMQMZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257455 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-19-5 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-ethyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Principles of Triazole Synthesis
The synthesis of 1,2,4-triazoles—such as 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole—typically involves cyclization reactions between hydrazine derivatives and various carbonyl or imidate precursors, followed by functional group modifications to introduce specific substituents at desired positions. Bromination and alkylation steps are commonly employed to achieve the required substitution pattern.
Preparation Methods for this compound
Detailed Synthetic Routes
One-Pot, Two-Step Synthesis of Trisubstituted 1,2,4-Triazoles
A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles involves:
- Step 1: Formation of an amide intermediate from a carboxylic acid and an amidine.
- Step 2: Cyclization with a hydrazine derivative, followed by alkylation and bromination as needed.
This approach allows for high regioselectivity and functional group tolerance, with yields reported up to 90% for similar triazole derivatives.
Sequential Functionalization Approach
- Step 1: Synthesize 1-methyl-1,2,4-triazole via methylation of 1,2,4-triazole.
- Step 2: Ethylate at the C5 position using an ethyl halide under basic conditions.
- Step 3: Brominate at the C3 position using NBS or Br₂, carefully controlling temperature and stoichiometry to prevent over-bromination.
Bromination of Preformed Triazole Derivatives
The bromination process is generally straightforward but requires careful control of reaction conditions to avoid overbromination or side reactions. The purity of the final product can be improved through purification techniques such as recrystallization or chromatography.
Table 2. Example Reaction Conditions for Each Step
| Reaction Step | Example Reagents/Conditions | Expected Yield | Notes |
|---|---|---|---|
| N1-methylation | Methyl iodide, K₂CO₃, DMF, 0–25°C | 80–90% | Monitored by TLC |
| C5-ethylation | Ethyl bromide, NaH, DMF, 0–25°C | 70–85% | Regioselectivity critical |
| C3-bromination | NBS, CH₂Cl₂, 0°C to room temp | 60–80% | Avoids polybromination |
Alternative Green Chemistry Approaches
Recent literature describes the use of polyethylene glycol (PEG) as a solvent and p-toluenesulfonic acid as a catalyst for the cyclization step, offering a more eco-friendly alternative to conventional solvents, with reported yields up to 92% for similar triazole derivatives.
Research Findings and Analysis
- Regioselectivity: The order of functionalization (methylation, ethylation, bromination) is crucial for achieving the desired substitution pattern. Protecting groups or selective activation may be required for certain steps.
- Yield Optimization: The use of mild conditions and careful monitoring (e.g., TLC, NMR) helps maximize yield and minimize side products.
- Scalability: Methods based on one-pot or two-step protocols are amenable to scale-up, which is advantageous for industrial applications.
- Purification: Chromatography and recrystallization remain the gold standards for obtaining analytically pure material.
Summary Table: Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted triazoles or other heterocyclic compounds.
Scientific Research Applications
Antifungal Activity
One of the primary applications of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is its potential as an antifungal agent. Compounds with triazole rings have been widely studied for their ability to inhibit fungal growth by targeting ergosterol biosynthesis, a critical component of fungal cell membranes. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various pathogens, making them suitable candidates for developing new antifungal drugs .
Antimicrobial Properties
In addition to antifungal properties, triazole derivatives have shown promise as antimicrobial agents. Studies suggest that they can effectively combat a range of bacterial infections by disrupting bacterial cell wall synthesis and function . This application is particularly relevant in the context of increasing antibiotic resistance.
Pesticides and Herbicides
This compound has been explored for use in agricultural chemistry as a component in pesticides and herbicides. The compound's ability to inhibit specific enzymes involved in plant growth and development makes it valuable for controlling unwanted vegetation and pests .
Plant Growth Regulators
Research indicates that triazole compounds can act as plant growth regulators by modulating hormonal pathways within plants. This property can enhance crop yield and resilience against environmental stressors .
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with enhanced properties. Its reactivity allows it to serve as a building block for creating functionalized polymers that exhibit improved thermal stability and mechanical strength .
Nanotechnology
The compound's unique structure also makes it suitable for applications in nanotechnology. It can be incorporated into nanomaterials that are used in drug delivery systems or as catalysts in various chemical reactions .
Efficacy Studies
Numerous studies have evaluated the efficacy of this compound in both laboratory and field settings. For example, trials assessing its antifungal activity against Candida species demonstrated significant inhibition at low concentrations compared to standard antifungal agents . Similarly, agricultural trials showed improved crop resistance when treated with formulations containing this compound.
Mechanism of Action
The mechanism by which 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The properties of 1,2,4-triazoles are highly sensitive to substituent variations. Key analogues include:
Key Observations :
- Bromine Position : Bromine at position 3 (target compound) vs. position 5 (e.g., 5-bromo-1-ethyl-3-methyl derivative) alters electronic distribution and reactivity. For instance, bromine at position 3 may enhance electrophilic substitution at adjacent positions .
- Alkyl vs. Energetic Groups : Ethyl/methyl substituents (target compound) increase hydrophobicity compared to nitro or azido groups, which improve density and detonation performance (e.g., 3-nitro-1,2,4-triazole, Vdet = 8213 m/s) .
Physicochemical Properties
Thermal Stability and Energetic Performance
- 3-Nitro-1,2,4-triazole (Form II) : Decomposition temperature = 135°C (DSC, 10°C/min), density = 1.86 g/cm³, detonation velocity = 8213 m/s .
- 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole (TNNT) : Decomposition temperature = 135°C, lower sensitivity (IS > 40 J) compared to nitro derivatives .
- Target Compound : Expected to exhibit moderate thermal stability (due to bromine and alkyl groups) but lower density (~1.5–1.7 g/cm³ estimated) compared to nitro analogues.
Spectroscopic Data
- IR Spectroscopy : Bromine in 3-bromo-5-ethyl-1-methyltriazole likely shows C-Br stretching near 533–600 cm⁻¹, similar to 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-1,2,4-triazole-3-thione (C-Br at 533 cm⁻¹) .
- ¹H-NMR : Methyl groups typically resonate at δ 2.3–3.0 ppm, while ethyl groups appear as triplets (δ ~1.2–1.5 ppm for CH₃, δ ~2.4–2.8 ppm for CH₂) .
Biological Activity
3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its antibacterial, antifungal, and anticancer properties based on various research findings.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The introduction of various substituents on the triazole ring can significantly influence their biological properties.
Antibacterial Activity
Research has shown that compounds containing the 1,2,4-triazole ring can possess significant antibacterial properties. For instance, studies indicate that triazoles can inhibit bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication.
Case Studies
- Inhibition of Gram-positive and Gram-negative Bacteria : A study demonstrated that certain 1,2,4-triazole derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were often lower than those of standard antibiotics like ciprofloxacin .
- Mechanism of Action : Molecular docking studies revealed that triazoles could interact with the active site of bacterial enzymes, enhancing their antibacterial efficacy. For example, a compound similar to this compound showed additional binding interactions that contributed to its activity against Mycobacterium tuberculosis .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
Research Findings
- Triazoles have been shown to be effective against various fungal pathogens. For instance, derivatives have demonstrated efficacy against Candida species and other common fungal infections .
Anticancer Activity
The potential anticancer effects of this compound have been explored in several studies.
Mechanism and Efficacy
- Cell Proliferation Inhibition : Studies using MTT assays indicated that triazole derivatives could significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values for these compounds were comparable to established chemotherapeutic agents like doxorubicin .
- Targeting Specific Pathways : Some triazole derivatives have been identified as inhibitors of specific proteins involved in cancer progression. For instance, they may target bromodomain-containing proteins (BET), which play a role in regulating gene expression related to cancer cell survival .
Data Tables
Q & A
Q. How to address discrepancies in crystallographic data (e.g., bond lengths) across studies?
- Resolution Strategies :
- Refinement Parameters : Compare SHELXL refinement residuals (R, wR) to assess data quality .
- Temperature Effects : Low-temperature (100 K) vs. room-temperature data collection impacts thermal motion .
- Software Validation : Cross-check using Olex2 or PLATON to detect missed symmetry .
Tables for Key Data
Table 1 : Common Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromination of triazole | NBS, DMF, 0°C, 12h | 65–78 | >98% | |
| Alkylation followed by bromination | Ethyl bromide, KCO, then NBS | 52–60 | 95–97% |
Table 2 : Safety and Hazard Data (GHS Classification)
| Hazard Category | Signal Word | Precautionary Measures | Reference |
|---|---|---|---|
| Skin Sensitization | Warning | Use nitrile gloves | |
| Acute Aquatic Toxicity | Danger | Avoid release into waterways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
